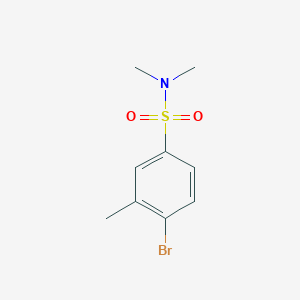

4-bromo-N,N,3-trimethylbenzenesulfonamide

Beschreibung

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group (-SO₂N-) is a cornerstone in medicinal and synthetic chemistry. nih.govajchem-b.com Compounds containing this moiety form the basis for a wide array of pharmaceuticals, famously including antibacterial sulfa drugs. nih.govnih.gov Beyond their historical significance as antimicrobial agents, sulfonamide derivatives are explored for a vast range of biological activities, including as diuretics, and anti-inflammatory agents. ajchem-b.com The synthesis of sulfonamides is generally straightforward, providing a diversity of derivatives from various amines and sulfonyl chlorides. nih.gov The sulfonamide group in 4-bromo-N,N,3-trimethylbenzenesulfonamide establishes it as a member of this vital class of compounds, suggesting its potential as a scaffold for developing new chemical entities. ajchem-b.com

Significance of Halogenated Aromatic Compounds in Organic Synthesis

Halogenation is a fundamental transformation in organic synthesis that involves introducing a halogen atom into an organic compound. numberanalytics.com Aromatic compounds containing halogen atoms, such as the bromo-substituted benzene (B151609) ring in the title compound, are exceptionally valuable intermediates. iloencyclopaedia.org The carbon-bromine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), which are powerful methods for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom significantly enhances the synthetic utility of the molecule, allowing it to serve as a building block for more elaborate structures. myskinrecipes.com Furthermore, the introduction of halogen atoms can modify the physical, chemical, and biological properties of organic molecules, which is a common strategy in the design of pharmaceuticals and agrochemicals. numberanalytics.commt.com

Overview of N,N-Dialkylbenzenesulfonamide Derivatives in Contemporary Research

N,N-dialkylbenzenesulfonamide derivatives represent a specific subclass of sulfonamides where the sulfonamide nitrogen is bonded to two alkyl groups, in this case, two methyl groups. This substitution pattern renders the sulfonamide nitrogen non-acidic, which can influence the molecule's pharmacokinetic and pharmacodynamic properties compared to primary or secondary sulfonamides. Benzenesulfonamides are recognized as an important family of compounds in organic and medicinal chemistry. researchgate.net Research into N,N-dialkylbenzenesulfonamide derivatives has shown their potential in various therapeutic areas. For instance, novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against human breast cancer cell lines. nih.gov This ongoing research highlights the relevance of the N,N-dialkylbenzenesulfonamide scaffold in the development of new bioactive molecules.

Research Gaps and Motivations for In-depth Study of this compound

A review of current scientific literature reveals a notable lack of in-depth studies focused specifically on this compound. While its constituent parts—the sulfonamide group, the bromo-aromatic ring, and the N,N-dialkyl substitution—are all well-studied in other contexts, the unique combination and isomeric arrangement of this particular molecule remains largely unexplored.

This research gap provides a strong motivation for its investigation. The primary motivations for a detailed study of this compound include:

Synthetic Utility: Its structure is primed for synthetic elaboration. The bromine atom can be used as a handle for cross-coupling reactions to build molecular complexity. myskinrecipes.com The substituted aromatic ring could also be a target for further electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.

Scaffold for Medicinal Chemistry: Given the broad biological activities of sulfonamides, this compound serves as an attractive starting point or intermediate for creating libraries of novel compounds. nih.govtandfonline.com Structure-activity relationship (SAR) studies could be conducted by modifying the molecule at the bromine position or by altering the alkyl groups on the sulfonamide nitrogen.

Probing Isomeric Effects: Comparing the chemical and biological properties of this compound with its isomers (e.g., 4-bromo-N,N,2-trimethylbenzenesulfonamide) could provide valuable insights into how substituent placement on the benzene ring affects reactivity and bioactivity. myskinrecipes.com

In essence, the compound represents an untapped resource for synthetic innovation and the potential discovery of new chemical entities with valuable properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N,N,3-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCXIBTWBKTRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428970 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849532-31-6 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N,n,3 Trimethylbenzenesulfonamide

Retrosynthetic Analysis of the 4-Bromo-N,N,3-trimethylbenzenesulfonamide Scaffold

A retrosynthetic approach to this compound identifies the most logical bond disconnections to reveal readily available starting materials. The primary disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This is a standard disconnection for amides and sulfonamides, leading to two precursor synthons: an electrophilic sulfonyl chloride and a nucleophilic amine.

This analysis simplifies the synthesis into two main challenges: the formation of the sulfonyl chloride precursor and the subsequent amidation reaction. The retrosynthetic pathway is outlined as follows:

Disconnection of the S-N Bond: The target molecule, this compound, is disconnected at the sulfonamide bond. This reveals the key precursors: 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine (B145610) . Dimethylamine is a commercially available and inexpensive secondary amine.

Disconnection of the C-S Bond: The next step in the retrosynthetic analysis focuses on the 4-bromo-3-methylbenzenesulfonyl chloride intermediate. The carbon-sulfur (C-S) bond can be disconnected, pointing back to 4-bromo-3-methylbenzene (more commonly known as 4-bromotoluene) as the aromatic starting material. The sulfonyl chloride group (-SO₂Cl) is identified as being installable through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

This retrosynthetic strategy establishes a linear synthetic sequence starting from 4-bromotoluene (B49008).

Precursor Identification and Synthesis Strategies

Based on the retrosynthetic analysis, the synthesis requires the preparation of a specific substituted benzenesulfonyl chloride, which is then reacted with dimethylamine.

The key precursor for the synthesis is 4-bromo-3-methylbenzenesulfonyl chloride. This intermediate is typically prepared via the direct chlorosulfonation of 4-bromotoluene. chemicalbook.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

The reaction involves treating 4-bromotoluene with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). chemicalbook.com The directing effects of the substituents on the aromatic ring (methyl and bromo groups) guide the position of the incoming electrophile. The methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The sulfonation occurs at the position ortho to the methyl group and meta to the bromo group, leading to the desired 2-methyl-5-bromobenzenesulfonyl chloride, also known as 4-bromo-3-methylbenzenesulfonyl chloride.

A typical procedure involves the dropwise addition of chlorosulfonic acid to a solution of 4-bromotoluene in a suitable solvent like dichloromethane (B109758) at a reduced temperature (e.g., an ice bath). chemicalbook.com The reaction mixture is stirred for several hours to ensure complete conversion. chemicalbook.com The reaction is then quenched by carefully pouring the mixture onto ice-water, which precipitates the sulfonyl chloride product. chemicalbook.com The solid product can be collected by filtration and washed with water to remove any remaining acid. chemicalbook.com This method can produce the desired product in high yield, although a minor isomer (2-bromo-5-methylbenzenesulfonyl chloride) may also be formed. chemicalbook.com

Table 1: Properties of 4-Bromo-3-methylbenzenesulfonyl chloride

| Property | Value |

|---|---|

| CAS Number | 72256-93-0 scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrClO₂S scbt.comsigmaaldrich.com |

| Molecular Weight | 269.54 g/mol scbt.comsigmaaldrich.com |

| Appearance | White to yellow crystalline solid |

| Melting Point | 58-61 °C sigmaaldrich.com |

The final step in the synthesis is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction where 4-bromo-3-methylbenzenesulfonyl chloride is treated with dimethylamine. ncert.nic.in As a secondary amine, dimethylamine reacts with the sulfonyl chloride to form a stable N,N-disubstituted sulfonamide. byjus.com

This reaction is typically carried out in the presence of a base. ncert.nic.in The reaction of the sulfonyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base, such as pyridine (B92270) or triethylamine, is added to scavenge the HCl as it is formed, ensuring the reaction proceeds to completion. ncert.nic.in Alternatively, an excess of the amine nucleophile (dimethylamine) can be used to serve as both the reactant and the acid scavenger.

The general reaction is as follows: Br(CH₃)C₆H₃SO₂Cl + 2 (CH₃)₂NH → Br(CH₃)C₆H₃SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

The product, this compound, can then be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing product yield and purity while minimizing reaction time and byproduct formation.

The choice of solvent plays a significant role in the amidation step. The solvent must be inert to the reactants and capable of dissolving the sulfonyl chloride and amine. Common solvents for this type of reaction include:

Acetonitrile: This polar aprotic solvent is effective for sulfonamide synthesis, often allowing for reactions to proceed to completion in a short time, sometimes under reflux conditions. nih.gov

Dichloromethane (DCM): Used in the synthesis of the sulfonyl chloride precursor, DCM is also a viable solvent for the subsequent amidation reaction. chemicalbook.com

Ethanol (B145695)/Water Mixtures: Environmentally sustainable solvent systems, such as ethanol and water, have been successfully used for sulfonamide synthesis, particularly when employing certain bases like lithium hydroxide (B78521). tandfonline.com This system can lead to high yields and simplified purification processes. tandfonline.com

Pyridine: While often used as a base, pyridine can also serve as the reaction solvent. It effectively dissolves the reactants and neutralizes the HCl byproduct. researchgate.net

The optimal solvent choice depends on the specific reactants, the base used, and the desired reaction temperature.

Temperature is a critical parameter in controlling the rate and selectivity of the amidation reaction.

Pressure: The synthesis of this compound is typically performed at atmospheric pressure. The reaction does not involve gaseous reagents that would necessitate high-pressure conditions, simplifying the experimental setup.

Recent studies have focused on developing rapid and efficient protocols for sulfonamide synthesis. For instance, using lithium hydroxide monohydrate as a base in an ethanol:water system at 0–5 °C has been shown to produce sulfonamides in excellent yields within minutes. tandfonline.com Such optimized conditions reduce reaction times and enhance the sustainability of the synthetic process. tandfonline.com

Table 2: Summary of Reaction Parameters for Sulfonamide Synthesis

| Parameter | Conditions and Effects |

|---|---|

| Base | Pyridine, Triethylamine, LiOH·H₂O, or excess amine are used to neutralize HCl byproduct. LiOH·H₂O can lead to very rapid reactions. tandfonline.com |

| Solvent | Acetonitrile, Dichloromethane, Pyridine, Ethanol/Water. Choice affects solubility, reaction rate, and workup procedure. nih.govtandfonline.com |

| Temperature | Often controlled at 0–5 °C to manage exothermicity and improve yield. tandfonline.com Room temperature or reflux may be used in specific cases. nih.gov |

| Reaction Time | Can range from minutes to several hours depending on the specific reactants and conditions. nih.govtandfonline.com |

Catalytic Approaches in Sulfonamide Formation

The formation of the sulfonamide bond (S-N bond) is the cornerstone of synthesizing compounds like this compound. Catalytic methods have become indispensable for this transformation, offering milder conditions, broader substrate scopes, and higher efficiencies compared to classical approaches. Transition-metal catalysis, in particular, has provided a versatile toolkit for constructing the aryl-sulfonamide linkage.

Palladium-catalyzed reactions, for instance, are widely used for C-N cross-coupling. nih.gov A potential route to this compound could involve the coupling of an appropriate aryl halide or boronic acid with a source of the sulfonyl group and dimethylamine. Recent developments have even enabled a three-component palladium-catalyzed aminosulfonylation that combines an aryl bromide, an amine, and a sulfur dioxide surrogate like potassium metabisulfite (B1197395) (K₂S₂O₅) under mechanochemical (solvent-free) conditions. rsc.orgthieme-connect.comrsc.org

Nickel catalysis has also emerged as a powerful and more economical alternative for sulfonamidation. princeton.edu Photosensitized nickel catalysis allows for the coupling of sulfonamides with aryl halides under visible light, operating through a proposed energy-transfer mechanism. princeton.edu Other transition metals, such as copper and ruthenium, have also been successfully employed in the synthesis of N-aryl sulfonamides, often promoting the coupling of amines with sulfonyl chlorides or sodium sulfinates in green solvents. figshare.comsemanticscholar.org

Beyond metal catalysis, electrochemical synthesis offers a reagent-free and environmentally friendly alternative. researchgate.net The electrochemical oxidative coupling of thiols and amines can generate sulfonamides with hydrogen as the only byproduct, avoiding the need for harsh oxidants. nih.govacs.org

Table 1: Overview of Catalytic Methods for Sulfonamide Formation

| Catalytic System | Reactant Types | Key Features | Relevant Citations |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides/Boronic Acids, Amine, SO₂ Surrogate | High functional group tolerance; applicable in mechanochemical synthesis. | nih.govrsc.orgrsc.org |

| Nickel (Ni) | Aryl Halides, Sulfonamides | Cost-effective; can be driven by photosensitization under visible light. | princeton.eduacs.org |

| Ruthenium (Ru) | Aminobenzenesulfonamides, Alcohols | Enables selective N-alkylation; metal-ligand bifunctional catalysis. | figshare.com |

| Copper (Cu) | Boronic Acids, Amine, SO₂ Surrogate | Effective for direct, single-step synthesis from readily available materials. | acs.org |

| Electrochemical | Thiols, Amines | Reagent-free; mild conditions; produces H₂ as the only byproduct. | researchgate.netnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comacs.org For the synthesis of a specific target like this compound, these principles guide the selection of synthetic routes, catalysts, solvents, and purification methods to minimize environmental impact.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.orgnumberanalytics.com Reactions with high atom economy are inherently less wasteful.

Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine, which generates HCl as a byproduct that must be neutralized with a base, leading to salt waste and lower atom economy. In contrast, modern catalytic methods can offer significantly improved atom economy. For example, addition reactions or domino sequences that incorporate all or most of the atoms from the starting materials are ideal. rsc.org The direct electrochemical coupling of a corresponding thiol with dimethylamine, which generates only hydrogen gas, represents a highly atom-economical route. nih.gov Similarly, multi-component reactions where several starting materials are combined in a single step to form the final product are designed for high atom efficiency. thieme-connect.com

Solvent Selection and Waste Minimization

Solvent use is a major contributor to the environmental footprint of chemical manufacturing, often accounting for the largest portion of waste. lu.se Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether.

For sulfonamide synthesis, water has been demonstrated as an excellent green solvent. rsc.orgresearchgate.net Performing the reaction in an aqueous medium can eliminate the need for hazardous organic solvents and organic bases. sci-hub.semdpi.com Often, the sulfonamide product is insoluble in water and can be isolated by simple filtration, which avoids solvent-intensive extraction and chromatography procedures. rsc.org

Other green solvent alternatives include polyethylene (B3416737) glycol (PEG-400) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. sci-hub.semdpi.com In recent years, solvent-free approaches have gained traction. Mechanochemistry, where mechanical force is used to drive reactions in a ball mill, represents an advanced strategy for minimizing waste. rsc.org This technique has been successfully applied to the palladium-catalyzed synthesis of sulfonamides, offering a completely solventless process. rsc.orgthieme-connect.comrsc.org By combining efficient catalysis with green solvents or solvent-free conditions, the synthesis of this compound can be designed to be both efficient and sustainable.

Table 2: Comparison of Solvents in Sulfonamide Synthesis

| Solvent Type | Examples | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Traditional Organic | Dichloromethane (DCM), Dioxane, Acetonitrile | Good solubility for a wide range of reagents. | Often toxic, volatile, and environmentally harmful; generates significant waste. | lu.se |

| Green Solvents | Water, Ethanol, 2-MeTHF, PEG-400 | Environmentally benign, safer, often from renewable sources. Water allows for simple product isolation via filtration. | May have limited solubility for nonpolar reactants. | rsc.orgsci-hub.semdpi.com |

| Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates solvent waste entirely; can enhance reaction rates. | Requires specialized equipment; not suitable for all reaction types. | rsc.orgthieme-connect.com |

Structural Elucidation and Advanced Spectroscopic Methodologies for 4 Bromo N,n,3 Trimethylbenzenesulfonamide

Methodologies for Molecular Structure Confirmation

A combination of spectroscopic techniques is essential for confirming the molecular structure of 4-bromo-N,N,3-trimethylbenzenesulfonamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of magnetically active nuclei, while Infrared (IR) and Raman spectroscopy are used to identify the functional groups present. Mass spectrometry is employed to verify the molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons. The aromatic region would display signals corresponding to the protons on the substituted benzene (B151609) ring. The methyl groups attached to the nitrogen and the benzene ring will appear as distinct singlets in the aliphatic region of the spectrum. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the symmetry of the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromo and sulfonyl substituents, while the aliphatic carbons of the methyl groups will appear at higher field.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

COSY: This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons on the aromatic ring.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments, such as the attachment of the methyl groups and the sulfonamide moiety to the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.80 | 125.0 - 140.0 |

| N-CH₃ | ~ 2.70 | ~ 38.0 |

| Ar-CH₃ | ~ 2.40 | ~ 20.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the sulfonamide would be observed.

Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic ring will be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

C-Br stretching: A characteristic absorption for the carbon-bromine bond would be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, such as the S=O symmetric stretch and the aromatic ring breathing modes, are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| S=O Asymmetric Stretch | 1350-1300 | Weak |

| S=O Symmetric Stretch | 1160-1120 | Strong |

| C-S Stretch | 800-600 | 800-600 |

| C-Br Stretch | 700-500 | 700-500 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to verify the molecular formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. numberanalytics.com Several strategies can be employed for growing single crystals of this compound. A common and effective method is slow evaporation of a saturated solution. youtube.com The choice of solvent is crucial and is typically a solvent in which the compound is moderately soluble. rochester.edu

Other potential crystal growth techniques include:

Slow cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

Vapor diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization. youtube.com

Solvent layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. numberanalytics.com The diffraction pattern produced by the crystal is recorded by a detector. numberanalytics.com The process of determining the crystal structure from the diffraction data involves several computational steps. nih.gov

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, ensuring a complete dataset is collected. nih.gov

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. numberanalytics.com This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. wikipedia.org The quality of the final structure is assessed using various crystallographic parameters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₉H₁₂BrNO₂S |

| Formula Weight | 278.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~13.1 |

| β (°) | ~95 |

| Volume (ų) | ~1120 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.65 |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions for this compound is currently hindered by a lack of publicly available crystallographic data. Scientific literature searches, including queries to major crystallographic databases, did not yield specific structural elucidation for this compound.

In the absence of experimental data for this compound, a detailed discussion of its specific crystal packing, including space group, unit cell dimensions, and intermolecular forces such as hydrogen bonds, halogen bonds, or π-π stacking, cannot be provided at this time. The substitution pattern, particularly the N,N-dimethyl groups on the sulfonamide moiety and the methyl group on the benzene ring, would significantly influence its solid-state architecture. However, without experimental determination, any description would be purely speculative.

For context, studies on structurally related benzenesulfonamide (B165840) derivatives reveal common packing motifs. For instance, analogous compounds often exhibit crystal packing stabilized by a network of intermolecular interactions. These can include C-H···O and C-H···π interactions, and in cases where a hydrogen is present on the sulfonamide nitrogen, strong N-H···O hydrogen bonds are a dominant feature. The presence of a bromine atom can also introduce halogen bonding (Br···O or Br···N interactions) which can play a crucial role in the supramolecular assembly.

A definitive analysis requires single-crystal X-ray diffraction studies to determine the precise three-dimensional arrangement of molecules in the solid state. Such an analysis would provide accurate measurements of bond lengths, angles, and intermolecular distances, allowing for a complete and accurate description of the crystal packing and the specific non-covalent interactions that govern the supramolecular structure of this compound.

Chemical Reactivity and Transformation Studies of 4 Bromo N,n,3 Trimethylbenzenesulfonamide

Reactivity at the Bromo-Substituted Aromatic Ring

The reactivity of the aromatic ring of 4-bromo-N,N,3-trimethylbenzenesulfonamide is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of substitution and coupling reactions. The electronic nature of the ring, influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group, dictates the feasibility and outcome of these transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.org In this compound, the potent electron-withdrawing sulfonamide group (-SO₂N(CH₃)₂) is positioned para to the bromine leaving group. This specific arrangement strongly activates the aromatic ring toward nucleophilic attack, as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the sulfonamide group.

Elimination: The leaving group, bromide (Br⁻), is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

This pathway allows the bromine atom to be displaced by a range of nucleophiles, including alkoxides, amines, and thiolates, providing a direct route to various substituted benzene (B151609) sulfonamides. The rate of reaction is typically dependent on the strength of the nucleophile and the ability of the substituents to stabilize the anionic intermediate. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine substituent makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. wikipedia.org Aryl bromides are common substrates for this reaction. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The electron-withdrawing nature of the sulfonamide group can facilitate the initial oxidative addition step, making this compound a suitable coupling partner. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, followed by a copper-mediated transmetalation of the acetylide, and finally reductive elimination. organic-chemistry.org This reaction provides a direct pathway to synthesize aryl-substituted alkynes from this compound.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.org The reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. wikipedia.orgresearchgate.net This transformation is a powerful tool for synthesizing N-aryl sulfonamides, which are important structural motifs in medicinal chemistry. The reaction is broadly applicable and replaces harsher, classical methods for C-N bond formation. wikipedia.org

| Reaction Type | Catalyst System (Example) | Base/Additives | Typical Coupling Partner | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl/Vinyl Boronic Acids (R-B(OH)₂) | Aryl-Aryl or Aryl-Vinyl linkage |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Terminal Alkynes (R-C≡CH) | Aryl-Alkyne linkage |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with ligands like XPhos, SPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Primary/Secondary Amines (R₂NH) | Aryl-Amine linkage |

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The directing influences of the substituents are as follows:

-SO₂N(CH₃)₂ (at C1): Strongly deactivating and a meta-director. libretexts.org

-CH₃ (at C3): Activating and an ortho, para-director. libretexts.org

-Br (at C4): Deactivating and an ortho, para-director. libretexts.org

The potential sites for electrophilic attack are C2, C5, and C6. The regioselectivity is determined by the interplay of these competing effects.

Attack at C5: This position is meta to the strongly deactivating sulfonamide group (favorable for this group's directing effect) and ortho to the bromo group (favorable).

Attack at C6: This position is para to the activating methyl group (favorable) and ortho to the bromo group (favorable). However, it is ortho to the strongly deactivating sulfonamide group, which is sterically and electronically disfavored.

Attack at C2: This position is ortho to the activating methyl group (favorable) but also ortho to the deactivating sulfonamide group (unfavorable).

Given these competing influences, substitution is most likely to occur at the C5 or C6 positions. The strong deactivation of the ring means that harsh reaction conditions would likely be required for any further electrophilic substitution. nih.govresearchgate.net

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -SO₂N(CH₃)₂ | C1 | Strongly Deactivating | meta (to C3, C5) |

| -CH₃ | C3 | Activating | ortho, para (to C2, C4, C6) |

| -Br | C4 | Deactivating | ortho, para (to C3, C5) |

Transformations Involving the Sulfonamide Moiety

The sulfonamide group is known for its high chemical stability. Transformations involving this moiety in this compound are limited by its structure.

N-Alkylation and N-Acylation Reactions

As a tertiary sulfonamide, this compound lacks the acidic N-H proton present in primary and secondary sulfonamides. This structural feature renders the compound inert to standard N-alkylation and N-acylation reactions, which typically proceed via deprotonation of the nitrogen atom followed by nucleophilic attack on an alkylating or acylating agent. acs.orgresearchgate.net

For comparison, related secondary sulfonamides (e.g., 4-bromo-N,3-dimethylbenzenesulfonamide) can be readily N-alkylated or N-acylated under basic conditions. acs.orgresearchgate.net The deprotonated sulfonamide anion acts as a potent nucleophile to react with various electrophiles. However, for the tertiary N,N-dimethyl substituted compound, these transformations are not feasible.

Hydrolysis and Cleavage Mechanisms of the Sulfonamide Linkage

The sulfur-nitrogen (S-N) bond in sulfonamides is exceptionally robust and resistant to cleavage. Hydrolysis typically requires forcing conditions, such as treatment with strong acids or bases at elevated temperatures.

The mechanism of acid-catalyzed hydrolysis is thought to involve protonation of one of the sulfonyl oxygens or the nitrogen atom, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, significant energy is required to overcome the stability of the S-N bond.

While direct hydrolysis is difficult, specific chemical and electrochemical methods have been developed for S-N bond cleavage. For instance, certain electrochemical protocols can achieve the reductive cleavage of N-S bonds in some N-substituted sulfonamides. nih.gov These methods offer a more selective and milder alternative to harsh hydrolytic conditions, potentially allowing for the cleavage of the sulfonamide in this compound to yield the corresponding sulfonic acid or its derivatives. nih.gov

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene ring at the 3-position is a key site for chemical modification. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

The benzylic hydrogens of the methyl group on this compound are susceptible to substitution via free-radical halogenation. This reaction typically proceeds with high selectivity for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. ucalgary.calibretexts.org Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or elemental bromine (Br₂) under UV irradiation or heat. ucalgary.cavedantu.com

The generally accepted mechanism for benzylic bromination with NBS involves three key stages: initiation, propagation, and termination. ucalgary.cayoutube.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the weak Br-Br bond in bromine to generate radicals. ucalgary.cayoutube.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group of this compound, forming a resonance-stabilized benzylic radical and HBr. ucalgary.cayoutube.com This benzylic radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic ring. libretexts.orgyoutube.com The newly formed benzylic radical then reacts with a molecule of Br₂ or NBS to yield the brominated product, 4-bromo-3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, and a new bromine radical, which continues the chain reaction. ucalgary.cayoutube.com

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. ucalgary.ca

The conditions for radical halogenation can be tailored to favor mono-, di-, or tri-halogenation of the methyl group.

Table 1: Representative Conditions for Radical Bromination of an Aromatic Methyl Group

| Reagent | Initiator/Conditions | Solvent | Typical Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide, heat | CCl₄ | Monobrominated product |

| Bromine (Br₂) | UV light | None or CCl₄ | Mixture of brominated products |

The methyl group of this compound can be oxidized to various higher oxidation states, including an aldehyde, or most commonly, a carboxylic acid. This transformation typically requires strong oxidizing agents. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. libretexts.org

Commonly employed oxidizing agents for the conversion of an aromatic methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic solution, or chromic acid (H₂CrO₄). libretexts.orgmasterorganicchemistry.com The reaction with hot, alkaline KMnO₄ followed by acidification is a robust method for this conversion. stackexchange.com Regardless of the length of an alkyl side chain on an aromatic ring, it will be oxidized to a carboxylic acid group, provided it has at least one benzylic hydrogen. libretexts.orgstackexchange.com

The mechanism for the oxidation of alkylbenzenes with permanganate is complex and not fully elucidated, but it is believed to proceed through a series of steps involving the abstraction of a benzylic hydrogen to form a benzylic radical, which is then further oxidized. libretexts.orgstackexchange.com The initial abstraction of the benzylic hydrogen is often considered the rate-determining step, which explains the requirement for its presence. libretexts.org

Table 2: Common Oxidizing Agents for Aromatic Methyl Groups

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkaline, heat, then acidify | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Acidic, heat | Carboxylic Acid |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. While specific examples incorporating this compound are not prevalent in the literature, its structural motifs suggest potential utility in certain MCRs.

For instance, the sulfonamide moiety, although a weak nucleophile, could potentially participate in Ugi-type reactions. nih.gov The classical Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govmdpi.com While primary sulfonamides have been shown to be largely unreactive as the amine component in standard Ugi conditions, modifications to the reaction protocol or the use of more reactive sulfonamide derivatives could enable their participation. nih.gov

Another prominent MCR is the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.gov The direct involvement of a sulfonamide in the Passerini reaction is not typical. However, derivatives of this compound, for example, where the methyl group is oxidized to an aldehyde, could serve as the carbonyl component in both Ugi and Passerini reactions.

The development of novel MCRs that can incorporate benzenesulfonamide (B165840) scaffolds is an active area of research, driven by the prevalence of the sulfonamide motif in medicinal chemistry. acs.org

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the key transformations involving the methyl group of this compound are central to understanding and controlling the reaction outcomes.

For radical halogenation , the key mechanistic feature is the formation of a resonance-stabilized benzylic radical. The stability of this intermediate is the primary reason for the high selectivity of the reaction for the benzylic position over other C-H bonds in the molecule. ucalgary.calibretexts.org The delocalization of the unpaired electron into the aromatic π-system lowers the activation energy for hydrogen abstraction from the methyl group, making it the preferred site of attack by the halogen radical. youtube.com

In the case of benzylic oxidation with strong oxidizing agents like KMnO₄, the mechanism is thought to be initiated by the abstraction of a benzylic hydrogen. libretexts.orgstackexchange.com This initial step is facilitated by the relative weakness of the benzylic C-H bond, a consequence of the stability of the resulting benzylic radical. libretexts.org Subsequent steps are likely to involve the formation of manganese esters and further oxidation to ultimately yield the carboxylic acid. The precise sequence of these later steps is still a subject of investigation. stackexchange.com

Understanding these mechanistic pathways allows for the rational design of synthetic strategies to selectively modify the methyl group of this compound, providing access to a range of functionalized derivatives.

Computational and Theoretical Investigations of 4 Bromo N,n,3 Trimethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the electronic behavior and thermodynamic stability of molecules. For 4-bromo-N,N,3-trimethylbenzenesulfonamide, these methods can reveal the distribution of electrons and the energies of molecular orbitals, which are key to its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. For this compound, a DFT study, likely employing a functional such as B3LYP with a suitable basis set like 6-311G+(d,p), would be necessary to predict its ground state geometry. nih.gov This calculation would yield precise bond lengths, bond angles, and dihedral angles. The resulting data provides a foundational understanding of the molecule's shape and steric properties.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S-O | Data not available |

| S-N | Data not available |

| S-C (aromatic) | Data not available |

| C-Br | Data not available |

| C-C (aromatic) | Data not available |

| N-C (methyl) | Data not available |

| **Bond Angles (°) ** | |

| O-S-O | Data not available |

| O-S-N | Data not available |

| C-S-N | Data not available |

| S-N-C | Data not available |

Note: The data in this table is hypothetical and serves as a template for what would be obtained from a specific DFT study on this compound.

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the bromine-substituted benzene (B151609) ring, while the LUMO may be distributed across the sulfonamide group.

| Orbital Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The data in this table is illustrative of the parameters that would be determined from a molecular orbital analysis.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. tci-thaijo.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net For this compound, the ESP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This mapping helps in understanding non-covalent interactions and potential sites for chemical reactions. tci-thaijo.org

Conformational Analysis and Energy Landscapes

The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements known as conformations. Understanding the energy associated with these conformations is essential for predicting the molecule's behavior in various environments.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can explore the accessible conformational space and the transitions between different conformations. This would offer insights into the molecule's flexibility and how its shape might fluctuate in a realistic environment, which is information that is complementary to the static picture provided by DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

No information is available in the scientific literature regarding the modeling of reaction pathways or the analysis of transition states for this compound.

Computational Prediction of Reactivity Patterns

There are no published studies that computationally predict the reactivity patterns of this specific compound. Such an analysis would typically involve calculating molecular orbitals (e.g., HOMO-LUMO energies) and electrostatic potential maps to predict sites susceptible to electrophilic or nucleophilic attack, but this data is not available.

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical studies aimed at elucidating the reaction mechanisms involving this compound have not been reported.

Spectroscopic Property Prediction from Computational Models

No computational studies have been published that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound.

Role of 4 Bromo N,n,3 Trimethylbenzenesulfonamide As a Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The presence of a bromine atom on the aromatic ring of 4-bromo-N,N,3-trimethylbenzenesulfonamide makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures from simpler precursors.

Synthesis of Substituted Aryl Sulfonamides

This compound serves as a foundational scaffold for the synthesis of a wide range of substituted aryl sulfonamides. The bromine atom can be readily replaced by various organic groups through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups, making it a powerful tool for introducing diverse aryl and vinyl substituents at the 4-position of the benzenesulfonamide (B165840) core.

Similarly, the Buchwald-Hartwig amination provides a direct route to synthesize N-aryl sulfonamides by coupling this compound with various primary or secondary amines. This reaction is catalyzed by a palladium complex and is crucial for creating sulfonamides with diverse substitution patterns on the nitrogen atom, which is a common motif in many biologically active compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Partner | Reaction Type | Catalyst System | Product |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | 4-Aryl-N,N,3-trimethylbenzenesulfonamide |

| Primary/Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | 4-(Amino)-N,N,3-trimethylbenzenesulfonamide |

Incorporation into Macrocyclic Structures

The sulfonamide group within this compound can act as a flexible yet structurally defined linker in the synthesis of macrocyclic compounds. Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets.

Recent advancements in synthetic methodologies have enabled the incorporation of sulfonamide moieties into large ring structures. While direct examples involving this compound are not extensively documented in publicly available literature, the general strategies for sulfonamide-containing macrocycle synthesis are applicable. These methods often involve ring-closing metathesis (RCM) or intramolecular C-H activation/arylation reactions on precursors derived from this bromo-sulfonamide. The bromine atom provides a handle for introducing one of the linking chains required for macrocyclization, while the sulfonamide can be part of the macrocyclic backbone, influencing its conformation and properties.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the bromine atom and the electronic nature of the sulfonamide group in this compound make it a useful building block for the synthesis of various heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals.

One common strategy involves the initial transformation of the bromo-substituent via cross-coupling reactions to introduce a functional group that can then participate in a subsequent cyclization reaction. For instance, a Suzuki coupling can introduce a vinyl or an ortho-functionalized aryl group, which can then undergo intramolecular cyclization to form fused heterocyclic systems.

Furthermore, the sulfonamide nitrogen itself can participate in cyclization reactions. Under specific conditions, intramolecular C-H amination or other cyclization strategies can lead to the formation of nitrogen-containing heterocycles where the sulfonamide is part of the newly formed ring system.

Utilization in the Preparation of Scaffolds for Chemical Biology Research

The structural framework of this compound is a valuable starting point for the creation of molecular scaffolds used in chemical biology research, particularly in the areas of library synthesis and fragment-based drug discovery.

Design and Synthesis of Library Compounds

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for identifying new biologically active molecules. nih.gov The ability to easily modify this compound at the 4-position through various cross-coupling reactions makes it an excellent scaffold for generating diverse libraries of compounds. nih.gov

By employing a "libraries from libraries" approach, a core scaffold derived from this compound can be systematically functionalized with a wide array of building blocks. nih.gov This allows for the rapid generation of hundreds or thousands of related compounds, each with a unique substitution pattern. These libraries can then be screened against biological targets to identify hit compounds with desired activities. The sulfonamide group often imparts favorable physicochemical properties and can act as a key pharmacophoric element.

Applications in Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) is a modern approach to lead generation that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

Strategic Intermediate in Total Synthesis Pathways

This compound is a specialized organic compound that serves as a valuable intermediate in the field of organic synthesis. Its chemical structure, featuring a brominated aromatic ring functionalized with a sulfonamide and methyl groups, makes it a versatile building block for the construction of more complex molecular architectures. The strategic importance of this compound lies in the reactivity of the carbon-bromine bond, which allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the total synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.

The presence of the N,N-dimethylsulfonamide group and the methyl group on the benzene (B151609) ring influences the electronic properties and steric environment of the molecule, which can affect the reactivity of the bromo group and provide a scaffold for further functionalization. While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively detailed in publicly available literature, its utility can be inferred from the well-established synthetic transformations of analogous aryl bromides.

The primary role of this compound as a synthetic intermediate is to introduce the 4-(N,N,3-trimethylbenzenesulfonamide) moiety into a target molecule. This is typically achieved through cross-coupling reactions where the bromine atom is substituted with various organic groups. The following sections detail the potential palladium-catalyzed reactions that underscore the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. The bromo-substituent on this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or aryl-vinyl structures. These structures are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/Water | 4-Aryl-N,N,3-trimethylbenzenesulfonamide |

| This compound | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 4-Vinyl-N,N,3-trimethylbenzenesulfonamide |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. frontiersin.orgnih.govrsc.orgrsc.org This reaction would allow for the introduction of alkenyl groups at the 4-position of the benzenesulfonamide core, providing access to stilbene-like structures and other conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 4-Alkenyl-N,N,3-trimethylbenzenesulfonamide |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.netsci-hub.ruresearchgate.net This reaction would enable the synthesis of N-aryl derivatives by coupling this compound with various primary or secondary amines. The resulting diarylamine structures are important pharmacophores in many biologically active compounds.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos, BINAP) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 4-(Amino)-N,N,3-trimethylbenzenesulfonamide derivative |

Sonogashira Coupling

The Sonogashira coupling reaction is utilized to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.netresearchgate.netnih.govscirp.org This would allow for the introduction of an alkynyl group onto the benzene ring of this compound, leading to the synthesis of aryl alkynes which are versatile intermediates for further transformations.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynyl-N,N,3-trimethylbenzenesulfonamide |

The application of these cross-coupling reactions to this compound provides a modular approach to the synthesis of a diverse range of substituted benzenesulfonamides. These derivatives can be key intermediates in the synthesis of complex target molecules. For instance, the benzenesulfonamide moiety is a well-known pharmacophore found in a variety of therapeutic agents, including kinase inhibitors. nih.goved.ac.ukmdpi.com The ability to readily diversify the substituent at the 4-position through these reliable and high-yielding coupling reactions makes this compound a strategic starting material in medicinal chemistry and drug discovery programs.

Future Research Directions and Potential Applications in Academic Chemistry

Exploration of Novel Synthetic Routes to 4-bromo-N,N,3-trimethylbenzenesulfonamide Analogues

The development of novel synthetic methodologies to access analogues of this compound is a key area for future research. Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. Future explorations could focus on more sustainable and efficient strategies.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the aromatic ring. For instance, the bromine atom at the 4-position serves as a convenient handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups. This would enable the creation of a library of analogues with tailored electronic and steric properties.

Furthermore, late-stage functionalization techniques could be employed to modify the core structure. C-H activation methodologies, for example, could allow for the direct introduction of functional groups at various positions on the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. Research into novel catalytic systems that can selectively functionalize the C-H bonds in the presence of the existing substituents will be crucial.

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Potential Reagents/Catalysts | Target Analogues |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Biaryl sulfonamides |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl-substituted sulfonamides |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl-substituted sulfonamides |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru) | Directly functionalized aromatic ring |

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into sulfonamide structures can have a profound impact on their biological activity and material properties. Future research should focus on developing asymmetric methods to synthesize chiral derivatives of this compound.

One approach involves the use of chiral auxiliaries. A chiral amine could be used in the initial sulfonylation reaction to generate diastereomeric sulfonamides, which could then be separated and the auxiliary removed. Alternatively, asymmetric catalysis could provide a more elegant and efficient route. For example, the development of chiral catalysts for the asymmetric amination of sulfonyl chlorides or related derivatives would be a significant advancement.

Furthermore, if the substituents introduced in the synthesis of analogues (as described in section 7.1) contain prochiral centers, asymmetric hydrogenation or other enantioselective transformations could be employed to generate chiral products. The development of catalysts that are effective for these specific substrates will be a key challenge.

Advanced Materials Science Applications

The unique structural and electronic properties of this compound make it an attractive building block for advanced materials.

Supramolecular Assemblies: The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it capable of forming well-defined supramolecular structures. The interplay of hydrogen bonding from the sulfonamide moiety and potential halogen bonding from the bromine atom could be exploited to direct the self-assembly of these molecules into complex architectures such as sheets, ribbons, or porous networks. The crystal structure of related compounds like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals the importance of intermolecular N—H⋯O hydrogen bonds in the crystal packing nih.gov. Similar interactions could be expected to play a crucial role in the supramolecular assembly of this compound derivatives.

Covalent Organic Frameworks (COFs): Covalent organic frameworks are a class of crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The di-functional nature of analogues derived from this compound (e.g., after converting the bromo group into another reactive site) makes them suitable candidates as linkers for the construction of novel COFs. The sulfonamide group could impart specific properties to the resulting framework, such as improved stability or selective guest binding.

Integration in Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The synthesis of this compound and its analogues is well-suited for adaptation to flow processes.

A continuous flow setup could be designed for the initial sulfonylation reaction, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields and purities compared to batch methods. Furthermore, multi-step flow syntheses could be developed to telescope several reaction steps, such as the initial synthesis followed by a subsequent cross-coupling reaction to introduce diversity. This would significantly streamline the production of a library of analogues for screening purposes.

Application of Machine Learning in Predicting Reactivity and Synthetic Strategies for Sulfonamide Derivatives

Machine learning is increasingly being used in chemistry to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. These computational tools could be powerfully applied to the study of this compound and its derivatives.

Machine learning models could be trained on existing datasets of sulfonamide synthesis to predict the optimal conditions for the synthesis of new analogues. For example, a model could predict the best catalyst and solvent combination for a specific cross-coupling reaction on the this compound scaffold.

Furthermore, machine learning algorithms can be used to predict the reactivity of different positions on the molecule, guiding the design of experiments for late-stage functionalization. By analyzing the electronic and steric features of the molecule, a model could identify which C-H bonds are most susceptible to activation. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the inhibition activities of new sulfonamide derivatives, demonstrating the potential of computational approaches in this area nih.gov. Similar models could be developed to predict other properties of this compound analogues, accelerating the discovery of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N,N,3-trimethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-sulfonylated toluene derivative. Key reagents include sulfuryl chloride (for sulfonylation) and bromine in acetic acid (for regioselective bromination at the 4-position). Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is critical to isolate the product . Reaction temperature (e.g., 0–5°C during bromination) and stoichiometric ratios (e.g., 1.2 equivalents of bromine) significantly affect yield. Side reactions, such as over-bromination, can be minimized by controlled addition rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.8–3.2 ppm for N-methyl) and aromatic protons (δ ~7.2–7.8 ppm for bromo-substituted ring) .

- IR Spectroscopy : Confirm sulfonamide functional groups via S=O asymmetric stretching (1350–1300 cm⁻¹) and N–H bending (1540 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) using triclinic crystal systems (e.g., a = 9.556 Å, α = 88.7°) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The bromine atom at the 4-position acts as a directing group, activating the ring for meta-substitution. In NAS reactions, polar aprotic solvents (e.g., DMF) enhance reactivity, while electron-donating N,N-dimethyl groups reduce electrophilicity. Kinetic studies using HPLC can track substitution rates under varying conditions (e.g., 60°C, 24 hours) .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., targeting bacterial PPTases) may arise from assay conditions (pH, co-solvents) or impurity profiles. Validate results via:

- Dose-Response Curves : Calculate IC₅₀ values in triplicate using purified samples (>98% HPLC purity).

- Docking Simulations : Compare binding affinities with crystallographic data (e.g., PDB ID 3T88) to confirm mechanistic hypotheses .

Q. How do steric and electronic effects of N,N-dimethyl groups impact the compound’s supramolecular assembly?

- Methodological Answer : The N,N-dimethyl groups introduce steric hindrance, reducing π-π stacking interactions. This is evident in X-ray structures showing longer intermolecular distances (e.g., 3.8 Å vs. 3.2 Å in non-methylated analogs). DFT calculations (B3LYP/6-31G*) can quantify electronic effects on charge distribution .

Q. What methodologies are recommended for analyzing degradation products under oxidative conditions?

- Methodological Answer : Use LC-MS with electrospray ionization (ESI+) to identify degradation pathways. For example, oxidation of the methyl group may yield carboxylic acid derivatives (m/z +32). Accelerated stability studies (40°C/75% RH, 4 weeks) coupled with kinetic modeling (Arrhenius plots) predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.